- Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1Organic Process Research & Development, 2015, 19(11), 1774-1783,
Cas no 956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol)
![2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol structure](https://ko.kuujia.com/scimg/cas/956274-94-5x500.png)
956274-94-5 structure
상품 이름:2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
- Mavatrep
- α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol (ACI)
- JNJ 39439335
- (E)-2-(2-(2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol
- MAVATREP [MI]
- BENZENEMETHANOL, .ALPHA.,.ALPHA.-DIMETHYL-2-(2-((1E)-2-(4-(TRIFLUOROMETHYL)PHENYL)ETHENYL)-1H-BENZIMIDAZOL-6-YL)-
- DA-75333
- AKOS030527038
- SCHEMBL1796599
- MAVATREP [WHO-DD]
- Mavatrep(JNJ-39439335)
- JNJ-39439335; JNJ 39439335; JNJ39439335
- DB12875
- AC-33673
- D10370
- Benzenemethanol, alpha,alpha-dimethyl-2-(2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-1H-benzimidazol-6-yl)-
- JNJ39439335
- BDBM50086717
- CS-4591
- MS-27413
- DTXSID90241905
- UNII-F197218T99
- NS00072524
- (E)-2-(2-(2-(2-(4-TRIFLOUROMETHYL-PHENYL)-VINYL)-1H-BENZIMIDAZOL-5-YL)-PHENYL)-PROPAN-2-OL
- CHEMBL2364618
- HY-16935
- MAVATREP [INN]
- Q27277506
- trans-2-(2-(2-(2-(4-Trifluoromethylphenyl)vinyl)-1H-benzimidazol-5-yl)phenyl)propan-2-ol
- Mavatrep [USAN:INN]
- JNJ-39439335
- SCHEMBL1797450
- Mavatrep; JNJ-39439335
- EX-A2266
- ORDHXXHTBUZRCN-NTEUORMPSA-N
- GTPL12755
- compound 4 [PMID: 25850459]
- F197218T99
- BCP23936
- Mavatrep (USAN)
- Mavatrep [USAN]
- 956274-94-5
-
- 인치: 1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
- InChIKey: ORDHXXHTBUZRCN-NTEUORMPSA-N
- 미소: C(/C1=NC2C=CC(C3C=CC=CC=3C(O)(C)C)=CC=2N1)=C\C1C=CC(C(F)(F)F)=CC=1
계산된 속성
- 정밀분자량: 422.16059778g/mol
- 동위원소 질량: 422.16059778g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 31
- 회전 가능한 화학 키 수량: 5
- 복잡도: 627
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 48.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 6
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 보안 정보
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-4591-25mg |
Mavatrep |
956274-94-5 | 99.85% | 25mg |
$850.0 | 2022-04-26 | |
ChemScence | CS-4591-10mg |
Mavatrep |
956274-94-5 | 99.85% | 10mg |
$400.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13764-5mg |
mavatrep |
956274-94-5 | 98% | 5mg |
¥2630.00 | 2023-09-09 | |
DC Chemicals | DC8378-250mg |
Mavatrep(JNJ-39439335) |
956274-94-5 | >98% | 250mg |
$1600.0 | 2023-09-15 | |
1PlusChem | 1P01EEU4-25mg |
Mavatrep |
956274-94-5 | 99% | 25mg |
$700.00 | 2024-04-19 | |
A2B Chem LLC | AX51228-10mg |
Mavatrep |
956274-94-5 | 95% | 10mg |
$215.00 | 2024-07-18 | |
A2B Chem LLC | AX51228-25mg |
Mavatrep |
956274-94-5 | 95% | 25mg |
$394.00 | 2024-07-18 | |
A2B Chem LLC | AX51228-500mg |
Mavatrep |
956274-94-5 | 95% | 500mg |
$1903.00 | 2024-07-18 | |
MedChemExpress | HY-16935-25mg |
Mavatrep |
956274-94-5 | 99.60% | 25mg |
¥5800 | 2024-04-15 | |
Ambeed | A433469-5mg |
(E)-2-(2-(2-(4-(Trifluoromethyl)styryl)-1H-benzo[d]imidazol-6-yl)phenyl)propan-2-ol |
956274-94-5 | 99% | 5mg |
$106.0 | 2025-02-20 |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,2-Dimethoxyethane , Water ; 5 h, rt → 80 °C; 80 °C → 20 °C
1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux
1.2 Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… ; 5 h, 20 °C → reflux; reflux → 20 °C; 5 h, 20 °C → reflux
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane , Water ; 20 h, rt → 100 °C; 100 °C → rt
참조
- Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)Journal of Medicinal Chemistry, 2015, 58(9), 3859-3874,
합성 방법 3
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane , Water ; 18 h, rt → reflux; reflux → rt
참조
- Preparation of benzimidazoles as capsaicin receptor VR1 modulators for the treatment of pain, United States, , ,
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Raw materials
- 1H-Benzimidazole, 6-bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-, hydrochloride (1:1)
- 6-Bromo-2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazole
- 3,3-Dimethylbenzoc1,2oxaborol-1(3H)-ol
- (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol Preparation Products
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol 관련 문헌
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
956274-94-5 (2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol) 관련 제품
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2172607-11-1(4-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbut-2-enoic acid)
- 1034152-93-6(Unii-44SP3I6R9G)
- 1108658-43-0(1-ethynylcyclopropane-1-sulfonamide)
- 2172134-39-1(4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene)
- 1182831-09-9(4-bromo-N-(1-cyanocyclobutyl)-2-fluorobenzamide)
- 1806610-17-2(2-Bromo-1-(2-ethoxy-4-fluorophenyl)propan-1-one)
- 1261561-25-4(6-Bromonaphthalene-1-acetonitrile)
- 2138510-63-9(1-[(2-bromo-3-methylphenyl)methyl]-N,N-dimethylpiperidin-3-amine)
- 2228317-07-3(4,4-difluoro-1-(3-methoxypyridin-2-yl)cyclohexylmethanamine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:956274-94-5)2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol

순결:99%/99%/99%
재다:25mg/50mg/100mg
가격 ($):246.0/418.0/707.0